1-Phosphabicyclo[3.3.1]nonane
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Overview
Description
1-Phosphabicyclo[3.3.1]nonane is a unique organophosphorus compound characterized by its bicyclic structure. This compound has garnered significant interest in the scientific community due to its versatile applications in various fields, including organic synthesis, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phosphabicyclo[3.3.1]nonane can be synthesized through the hydroboration of 1,5-dimethyl-1,5-cyclooctadiene followed by enzymatic resolution . This method involves the use of borane reagents and specific catalysts to achieve the desired product with high regio- and stereoselectivity.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis typically involves large-scale hydroboration reactions under controlled conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Phosphabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphines .
Scientific Research Applications
1-Phosphabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phosphabicyclo[3.3.1]nonane involves its interaction with molecular targets through its phosphorus atom. This interaction can modulate various biochemical pathways, depending on the specific application. For instance, as a ligand, it can coordinate with metal centers in catalytic processes, influencing the reaction kinetics and product distribution .
Comparison with Similar Compounds
9-Borabicyclo[3.3.1]nonane: Known for its use in hydroboration reactions.
3,7-Diazabicyclo[3.3.1]nonane: Explored for its biological activities and potential as a therapeutic agent.
Uniqueness: 1-Phosphabicyclo[3.3.1]nonane stands out due to its unique phosphorus-containing bicyclic structure, which imparts distinct chemical reactivity and versatility in various applications. Its ability to act as a ligand in catalytic processes and its potential biological activities make it a compound of significant interest in both academic and industrial research .
Properties
CAS No. |
61500-34-3 |
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Molecular Formula |
C8H15P |
Molecular Weight |
142.18 g/mol |
IUPAC Name |
1-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C8H15P/c1-3-8-4-2-6-9(5-1)7-8/h8H,1-7H2 |
InChI Key |
CKIHTTQBTFDGNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCP(C1)C2 |
Origin of Product |
United States |
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